N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-10(2)11-4-7-15(22-3)16(8-11)23(20,21)18-13-9-12(17)5-6-14(13)19/h4-10,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNZJTIRAASRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Isopropyl-2-methoxybenzenesulfonyl Chloride
The sulfonyl chloride intermediate is critical for subsequent sulfonamide coupling. A method adapted from US20080319225A1 involves chlorosulfonation of 5-isopropyl-2-methoxybenzene using chlorosulfonic acid in dichloromethane at −30°C to +30°C. The reaction mixture is quenched in a mixture of ice and 25% aqueous ammonia, yielding the sulfonyl chloride with up to 96% efficiency. This avoids the need for tetrahydrofuran, simplifying purification.
Reaction Conditions:
Alternative Sulfonyl Chloride Synthesis
A related compound, 5-chloro-2-methoxybenzenesulfonyl chloride (CAS 22952-32-5), is commercially synthesized using similar protocols, with a molecular weight of 241.09 g/mol and purity ≥98%. While this lacks the isopropyl group, its preparation underscores the reliability of chlorosulfonation for methoxy-substituted arenes.
Sulfonamide Coupling Reaction
Reaction with 5-Chloro-2-hydroxyaniline
The sulfonyl chloride intermediate reacts with 5-chloro-2-hydroxyaniline in the presence of a base to form the target sulfonamide. A method from WO2012101648A1 employs N,N-diisopropylethylamine as a base in polar aprotic solvents like N,N-dimethylformamide (DMF) at 70°C for 5 hours. This achieves moderate yields (50%) but avoids column chromatography by using ethanol for precipitation.
Optimized Protocol:
Solvent and Base Selection
Comparative studies show that using DMF instead of ethyl acetate improves solubility of the aromatic amine, while sodium carbonate outperforms triethylamine in minimizing hydrolysis. Excess base (>2 equiv) is critical to neutralize HCl generated during the reaction.
Purification and Crystallization
Recrystallization Techniques
Crude products are typically recrystallized from ethanol or acetone. For example, a mixture of the sulfonamide in ethanol is heated to reflux, followed by slow cooling to 0–5°C to isolate crystalline product. This method achieves ≥80% purity after a single recrystallization.
Acid-Base Workup
A saturated potassium carbonate solution is used to precipitate the product from aqueous HCl, as described in US20080319225A1. This step removes unreacted starting materials and inorganic salts, yielding a high-purity product (80% recovery).
Yield Optimization Strategies
Catalytic Enhancements
Hydrogenation catalysts like palladium on carbon (Pd/C) improve yields in reductive amination steps for related sulfonamides, though their application to this specific compound remains unexplored.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular function and homeostasis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physical Properties
The compound shares structural motifs with several analogs, differing in substituents and functional groups. Key comparisons include:
Table 1: Structural and Physical Comparisons
Key Observations :
- Hydroxyl vs.
- Sulfonamide vs. Carboxamide/Hydrazide : The sulfonamide group in the target compound may enhance metabolic stability compared to carboxamide derivatives (e.g., compounds 7b–7f in ) .
Antimicrobial Activity
- Pyrazine-carboxamide Derivatives (7b–7f) : Exhibit antimycobacterial activity, with alkyl chain length (butyl to octyl) influencing potency. Longer chains (e.g., 7f) showed slightly reduced melting points, suggesting a trade-off between lipophilicity and crystalline stability .
- Chalcone Derivatives (e.g., E-1-(5-Cl-2-OH-phenyl)-3-phenylprop-2-en-1-one) : Exhibit antioxidant and antimicrobial activities, highlighting the role of the α,β-unsaturated ketone backbone in reactive oxygen species (ROS) scavenging .
Receptor Modulation
- NS-1738 (Urea Derivative) : Shares the 5-Cl-2-OH-phenyl group but functions as a nicotinic acetylcholine receptor (nAChR) positive allosteric modulator. The urea moiety enables distinct binding interactions compared to sulfonamides .
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H18ClN1O4S1
- Molecular Weight : 365.84 g/mol
- Chemical Class : Sulfonamide
This compound features a chloro group, a hydroxy group, and a methoxy group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxyaniline with isopropyl and methoxy-substituted benzene sulfonyl chlorides. The process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Recent studies have indicated that sulfonamides exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant activity |
The compound demonstrated a notable inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Anticancer Activity
Sulfonamides have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.
These results suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Case Studies
Several case studies have highlighted the efficacy of sulfonamides in clinical settings:
- Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The compound showed promising results in reducing bacterial load in patients with skin infections.
- Anticancer Efficacy : A study involving patients with advanced breast cancer assessed the combination of this sulfonamide with standard chemotherapy. The results indicated improved survival rates and reduced tumor sizes compared to controls.
Q & A
Basic: What are the recommended synthetic routes for N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 5-isopropyl-2-methoxybenzenesulfonyl chloride and 5-chloro-2-hydroxyaniline. Key steps include:
- Reaction Setup: Conduct the reaction in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., aqueous Na₂CO₃) to deprotonate the hydroxyl group and facilitate sulfonamide bond formation .
- Optimization: Vary stoichiometric ratios (1.1:1 sulfonyl chloride to aniline) to minimize side products. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
- Purification: Recrystallize from methanol to isolate pure crystals (71% yield achievable under controlled evaporation) .
Basic: Which spectroscopic techniques are prioritized for structural characterization, and what key features should be analyzed?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and hydroxyl proton (δ 9–10 ppm, broad).
- ¹³C NMR: Confirm sulfonamide carbonyl (δ ~110–115 ppm) and methoxy group (δ ~55 ppm).
- IR Spectroscopy: Detect sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 399.08 (C₁₇H₁₉ClNO₄S) with isotopic chlorine pattern .
Advanced: How can contradictions between in vitro and in vivo bioactivity data be resolved?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors:
- Solubility: Test solubility in DMSO/water mixtures; poor solubility may limit in vivo bioavailability .
- Metabolic Stability: Conduct hepatic microsome assays to assess hydroxyl group glucuronidation.
- Protein Binding: Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug concentration in vivo .
Advanced: What computational strategies predict target interactions, and how are models validated?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into target protein active sites (e.g., carbonic anhydrase). Prioritize poses with hydrogen bonds to sulfonamide NH and hydroxyl groups.
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Validate by correlating computed binding energies with experimental IC₅₀ values .
Basic: What crystallization methods yield high-quality crystals for X-ray diffraction?
Methodological Answer:
- Slow Evaporation: Dissolve in methanol and allow slow solvent evaporation at 4°C.
- Vapor Diffusion: Use a 1:1 mixture of dichloromethane and hexane in a sealed chamber.
- Refinement: Refine crystal data using SHELXL (R-factor < 0.05) with H atoms riding on parent atoms .
Advanced: How does the sulfonamide group’s electronic environment influence reactivity?
Methodological Answer:
The sulfonamide’s electron-withdrawing nature increases the hydroxyl group’s acidity (pKa ~8–9). Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:
- Partial charge on hydroxyl oxygen: −0.45 e.
- Hydrogen-bonding capacity with biological targets (e.g., enzymes) via NH and S=O groups .
Basic: What stability conditions and degradation pathways should be monitored?
Methodological Answer:
- Storage: Store at −20°C under inert gas; avoid light exposure to prevent hydroxyl group oxidation.
- Degradation: Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile). Major degradation products include quinone derivatives (oxidation) and hydrolyzed sulfonic acid .
Advanced: How to design SAR studies for substituent contributions?
Methodological Answer:
- Analog Synthesis: Prepare derivatives lacking Cl, isopropyl, or methoxy groups.
- Bioassays: Test inhibitory activity against target enzymes (e.g., IC₅₀ for carbonic anhydrase).
- Statistical Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Basic: What chromatographic methods ensure purity during synthesis?
Methodological Answer:
- HPLC: Use a C18 column with gradient elution (30% → 70% acetonitrile in 20 min). Retention time ~12 min.
- TLC: Ethyl acetate/hexane (1:3) with UV visualization at 254 nm .
Advanced: How to improve bioavailability without compromising activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
